molecular formula C14H19N5O3S B2386341 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide CAS No. 1797224-18-0

3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2386341
CAS No.: 1797224-18-0
M. Wt: 337.4
InChI Key: AFTNZENGLYNFFS-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research, designed around a multifunctional heterocyclic scaffold. Its structure integrates several pharmaceutically relevant motifs, including a 3,5-dimethylisoxazole-sulfonamide group and a 2-(pyrrolidin-1-yl)pyrimidine unit, suggesting potential as a key intermediate or a functional research probe. The sulfonamide functional group is a cornerstone in drug discovery, known for its ability to inhibit a variety of enzymes by mimicking native substrates . This moiety is present in a wide range of therapeutic agents, from antibacterial drugs to compounds targeting carbonic anhydrase or dihydropteroate synthetase . Concurrently, the pyrrolidine heterocycle is a privileged structure in drug design, contributing to favorable physicochemical properties and often serving as a critical pharmacophore in bioactive molecules . The pyrimidine ring further enhances the compound's utility as a building block for more complex structures, frequently employed in the synthesis of kinase inhibitors and other targeted therapies. This combination of features makes this compound a versatile candidate for research into novel enzyme inhibitors and for the exploration of structure-activity relationships in the development of new therapeutic agents. Researchers may find value in this compound for high-throughput screening, targeted library synthesis, and investigating signal transduction pathways.

Properties

IUPAC Name

3,5-dimethyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-10-13(11(2)22-18-10)23(20,21)16-9-12-5-6-15-14(17-12)19-7-3-4-8-19/h5-6,16H,3-4,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTNZENGLYNFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules.

Biological Activity

3,5-Dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Isoxazole ring : Known for its role in various biological activities.
  • Pyrimidine moiety : Often associated with anti-inflammatory and antiviral effects.
  • Sulfonamide group : Commonly linked to antibacterial properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. In vitro studies have demonstrated that compounds with similar structures can inhibit bacterial growth effectively.

2. Anti-inflammatory Effects

Compounds containing pyrimidine and isoxazole rings have been linked to anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

3. Antiviral Potential

Emerging studies suggest that derivatives of pyrimidine can exhibit antiviral properties, particularly against viruses like HIV. The structural features of this compound may enhance its ability to interfere with viral replication processes.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInhibition of bacterial cell wall synthesis
Anti-inflammatorySuppression of pro-inflammatory cytokines
AntiviralInhibition of viral replication

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of a series of sulfonamide derivatives, including those with similar structures to the target compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a promising therapeutic application in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model of inflammation, compounds structurally related to this compound were tested for their ability to reduce edema and cytokine levels. The findings indicated a marked reduction in inflammation markers, supporting its potential use in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound
  • Core structure : 3,5-dimethylisoxazole-4-sulfonamide.
  • Substituent : A pyrimidine ring at position 4, modified with a pyrrolidine group at position 2.
  • Key functional groups : Sulfonamide (-SO2NH-), tertiary amine (pyrrolidine), and heteroaromatic rings (isoxazole, pyrimidine).
Analogous Compounds

Compound 27 ():

  • Structure : Pyridine sulfonamide with a 4-butyl-3,5-dimethylpyrazole substituent and a 4-chlorophenyl carbamoyl group.
  • Synthesis : Derived from 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide and 4-chlorophenyl isocyanate .
  • Key features : Chlorophenyl carbamoyl group enhances hydrophobicity; pyridine and pyrazole rings may influence π-π stacking.

Compound 15b ():

  • Structure: 3,5-dimethylisoxazole-4-sulfonamide linked to a 3,4-dioxocyclobut-1-enyl group substituted with a piperidine-methylamino moiety.
  • Synthesis : Prepared via condensation of amine intermediates with aldehydes .
  • Key features : Cyclobutene dione introduces electron-withdrawing effects; piperidine contributes to basicity.

Compound 11 ():

  • Structure: Benzenesulfonamide with a 3,5-dimethylpyrazole-methylamino group and a carbamimidoyl substituent.
  • Synthesis : Synthesized by refluxing hydrazine hydrate with precursor 5 in dioxane .

Physicochemical Properties

Property Target Compound Compound 27 Compound 15b Compound 11
Melting Point Not reported 138–142 °C Not reported 113.9 °C
IR Peaks Not reported 3344 (NH), 1726 (C=O) cm⁻¹ Not explicitly provided 3399 (NH), 1617 (C=N) cm⁻¹
Key Functional Moieties Pyrrolidine-pyrimidine Chlorophenyl carbamoyl Piperidine-cyclobutene dione Carbamimidoyl-pyrazole
  • Lipophilicity : The pyrrolidine and pyrimidine groups in the target compound may enhance solubility compared to Compound 27’s chlorophenyl group, which increases hydrophobicity.

Pharmacological Implications

  • Target Selectivity : The pyrrolidine-pyrimidine substituent in the target compound may favor interactions with purine-binding enzymes (e.g., kinases) over Compound 11’s carbamimidoyl group, which could target amidase or protease enzymes .
  • Binding Interactions : Compound 27’s pyridine-pyrazole system may engage in dual π-π stacking, absent in the target compound’s isoxazole-pyrimidine core .

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